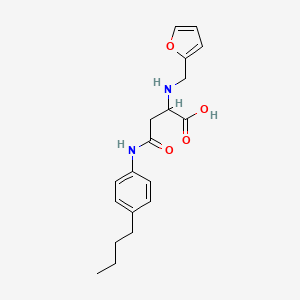

4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

Description

4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is a synthetic amide derivative featuring a 4-oxobutanoic acid backbone substituted with a 4-butylphenyl group and a furan-2-ylmethyl moiety via amino linkages.

Properties

IUPAC Name |

4-(4-butylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-2-3-5-14-7-9-15(10-8-14)21-18(22)12-17(19(23)24)20-13-16-6-4-11-25-16/h4,6-11,17,20H,2-3,5,12-13H2,1H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFVRHRJBGVWKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a butylphenyl group, a furan moiety, and an oxobutanoic acid backbone. The molecular formula is , and its IUPAC name reflects its complex structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The presence of the furan ring enhances its reactivity and ability to form stable complexes with target proteins.

Biological Activity

Research has demonstrated that this compound exhibits significant biological activities, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes crucial for cancer cell proliferation. For instance, it was reported to have an IC50 value of 8.6 μM against histone acetyltransferase p300, indicating moderate inhibitory activity .

- Antitumor Activity : In vitro studies suggest that this compound can reduce cell viability in various cancer cell lines, demonstrating potential as an anticancer agent. The combination of this compound with other therapeutic agents has shown synergistic effects in reducing tumor growth in xenograft models .

- Anti-inflammatory Effects : Preliminary studies indicate that the compound may possess anti-inflammatory properties, potentially through the modulation of cytokine release and inhibition of inflammatory pathways .

Table 1: Biological Activity Summary

| Activity Type | IC50 Value (μM) | Reference |

|---|---|---|

| Histone Acetyltransferase Inhibition | 8.6 | |

| Antitumor Activity (Cell Lines) | Varies (up to 10 μM) | |

| Anti-inflammatory Effects | Not quantified |

Case Studies

-

Case Study on Antitumor Effects :

A study evaluated the efficacy of this compound in combination with standard chemotherapy agents in a mouse model of lung cancer. Results indicated a significant reduction in tumor size compared to controls, suggesting enhanced therapeutic potential when used alongside established treatments. -

Mechanistic Study :

Another investigation focused on the compound's mechanism of action, revealing that it modulates key signaling pathways involved in cell survival and apoptosis. The study utilized Western blot analysis to demonstrate alterations in protein expression levels associated with these pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid can be contextualized against related 4-oxobutanoic acid derivatives (Table 1). Key differences in substituents, molecular weights, and biological activities are highlighted below.

Table 1: Comparative Analysis of 4-Oxobutanoic Acid Derivatives

*Calculated molecular weight based on formula C₁₉H₂₄N₂O₄.

Structural and Electronic Comparisons

- Furan-2-ylmethyl vs. thienylmethyl (): The oxygen atom in furan imparts greater electronegativity than sulfur in thiophene, altering electronic distribution and hydrogen-bonding capacity. This may influence binding affinity in biological targets.

Physicochemical Properties

- Hydrogen Bonding and Solubility: Carboxylic acid groups in 4-oxobutanoic acid derivatives form dimeric hydrogen bonds (R₂²(8) motifs), as observed in 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid, enhancing crystalline stability but reducing aqueous solubility . The furan-2-ylmethyl group in the target compound may engage in weak C–H···O interactions, similar to thienylmethyl analogs, though furan’s lower polarizability could slightly reduce intermolecular forces .

Pharmacological Potential

- Enzyme Inhibition: Sacubitril (), a structurally complex 4-oxobutanoic acid derivative, demonstrates the therapeutic relevance of this scaffold in inhibiting metalloproteases like neprilysin. The target compound’s furan and butylphenyl groups may similarly modulate enzyme interactions.

Q & A

Q. What synthetic methodologies are optimal for preparing 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid?

The compound can be synthesized via a multi-step approach involving:

- Knoevenagel condensation : To form the oxobutanoic acid backbone, similar to methods used for 4-(2-fluorophenyl)-4-oxobutanoic acid derivatives .

- Amide coupling : Reacting 3-methylidenedihydrofuran-2,5-dione with 4-butylphenylamine and furan-2-ylmethylamine under acetone reflux, followed by hydrolysis and purification via recrystallization (e.g., methanol slow evaporation) .

- Reductive amination : For introducing the furan-2-ylmethyl group, as demonstrated in analogous compounds containing furan moieties .

Q. How can the structural integrity and purity of this compound be validated?

- Spectroscopic analysis : Use -/-NMR to confirm substitution patterns and hydrogen bonding (e.g., amide resonance at δ ~7–8 ppm).

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] ion).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., R(8) dimeric carboxylic acid interactions) using SHELXL for refinement .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Enzyme inhibition : Screen against targets like kynurenine-3-hydroxylase or cyclooxygenase (COX) using fluorometric assays, referencing protocols for structurally related 4-oxobutanoic acid derivatives .

- Antimicrobial testing : Perform MIC assays against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How do crystallographic features influence its molecular interactions and stability?

- Hydrogen-bond networks : The title compound likely forms N–H⋯O and O–H⋯O bonds between amide/carboxylic acid groups, stabilizing dimers or chains (observed in analogous bromophenyl derivatives) .

- Dihedral angles : Substituent orientation (e.g., furan vs. butylphenyl groups) affects steric interactions and solubility. Compare torsion angles via DFT calculations .

Q. What structure-activity relationships (SAR) govern its pharmacological potential?

- Substituent effects : The 4-butylphenyl group enhances lipophilicity and membrane penetration, while the furan-2-ylmethyl moiety may engage in π-π stacking or hydrogen bonding with enzyme active sites (e.g., COX-2) .

- Bioisosteric replacements : Test fluorophenyl or benzimidazole analogs (e.g., as in T-5224 derivatives) to optimize potency and selectivity .

Q. How can computational modeling guide its optimization as a protease inhibitor?

Q. What analytical challenges arise in quantifying its metabolic stability?

- HPLC-MS/MS : Develop a gradient elution method (C18 column, 0.1% formic acid) to detect degradation products (e.g., hydrolyzed amide bonds).

- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor half-life (t) under NADPH regeneration conditions .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported enzymatic IC50_{50}50 values for similar compounds?

- Assay standardization : Control variables like buffer pH (e.g., 7.4 vs. 6.8), substrate concentration, and enzyme source (recombinant vs. tissue-extracted).

- Meta-analysis : Compare datasets from PubChem, DSSTox, and peer-reviewed studies (e.g., IFRA standards for bioactivity thresholds) .

Q. Why do crystallographic studies show variability in hydrogen-bonding motifs?

- Polymorphism : Solvent choice (e.g., methanol vs. DMSO) and crystallization temperature can alter packing arrangements. Replicate conditions from validated protocols .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.